(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Description
(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a chiral compound with the molecular formula C₁₀H₁₃BrClNO₂ and a molecular weight of 294.57 g/mol . Its CAS number is 845908-98-7 (for the R-enantiomer), though conflicting CAS numbers (e.g., 952729-65-6 in ) may refer to racemic mixtures or different enantiomers . The compound features a 4-bromophenyl group attached to a propanoate ester backbone, with an amino group at the β-position. It is categorized as a chiral building block, widely used in pharmaceutical synthesis due to its stereochemical specificity .
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPQHNPIIVGSF-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipase-Catalyzed Hydrolysis
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates superior enantioselectivity (E > 200) in hydrolyzing the (S)-enantiomer of methyl 3-amino-3-(4-bromophenyl)propanoate. The reaction proceeds in isopropyl alcohol at 60°C for 14 hours, achieving a 47% yield of (R)-enantiomer with 99% enantiomeric excess (ee). Key parameters include:
| Parameter | Value |
|---|---|
| Substrate conc. | 0.5 M |
| Enzyme loading | 20% (w/w) |
| Solvent | Isopropyl alcohol/H₂O (9:1) |
| Temperature | 60°C |
| Reaction time | 14 h |
The unreacted (R)-ester is subsequently extracted with ethyl acetate and converted to the hydrochloride salt using gaseous HCl in diethyl ether.
Catalytic Asymmetric Synthesis
Recent advances in organocatalysis have enabled direct enantioselective synthesis of the target compound, bypassing the need for resolution.
Chiral Brønsted Acid-Catalyzed Amination
A thiourea-based catalyst (10 mol%) facilitates the asymmetric Mannich reaction between 4-bromobenzaldehyde and methyl acetoacetate in toluene at -40°C. This method achieves 86% yield and 94% ee, though it requires stringent anhydrous conditions. The reaction mechanism involves dual hydrogen-bond activation of the imine intermediate:
Transition Metal-Mediated Dynamic Kinetic Resolution
Palladium complexes with (R)-BINAP ligands enable dynamic kinetic resolution of racemic β-bromo esters. Key advantages include:
-
Temperature : 80°C in THF
-
Catalyst loading : 5 mol% Pd(OAc)₂
-
Amine source : Ammonium carbamate
This method concurrently addresses stereocontrol and bromide displacement, reducing step count compared to traditional approaches.
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost efficiency and minimal purification steps. The dominant industrial route involves:
Telescoped Three-Step Process
-
Friedel-Crafts Acylation : 4-Bromobenzene reacts with methyl acrylate in the presence of AlCl₃ (1.2 equiv) at 0°C to form methyl 3-(4-bromophenyl)prop-2-enoate (89% yield).
-
Hydrogenation : Pd/C (5% w/w) catalyzes hydrogenation at 50 psi H₂ in ethanol, saturating the double bond (95% yield).
-
Enantioselective Amination : Using (R)-α-methylbenzylamine as a chiral auxiliary, the intermediate undergoes amination at 120°C for 8 h, followed by HCl salt formation (overall 62% yield).
Comparative Analysis of Methods
| Method | Yield | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Enzymatic resolution | 47% | 99 | High | $ |
| Brønsted acid catalysis | 86% | 94 | Moderate | $$$ |
| Pd-mediated DKR | 78% | 97 | Low | $$$$ |
| Industrial process | 62% | 99 | Very high | $$ |
Enzymatic methods dominate commercial production due to favorable cost-yield ratios, while catalytic asymmetric synthesis remains valuable for high-purity applications.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride may exhibit antidepressant properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have explored its efficacy in animal models of depression, showing promising results in alleviating depressive symptoms.
Analgesic Properties
The compound has also been investigated for its analgesic effects. In preclinical studies, it demonstrated the ability to reduce pain responses in various models, suggesting a mechanism that may involve modulation of pain pathways through its interaction with specific receptors.
Organic Synthesis
Building Block for Complex Molecules
(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride serves as an essential building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create more complex structures. This versatility is particularly valuable in synthesizing pharmaceuticals and agrochemicals.
Chiral Auxiliary
The compound is utilized as a chiral auxiliary in asymmetric synthesis. By providing a chiral environment, it aids in the production of enantiomerically pure compounds, which are crucial in the development of many drugs that require specific stereochemistry for efficacy.
Biochemical Probes
Research Tool in Neurobiology
Due to its ability to interact with various biological targets, (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is employed as a biochemical probe in neurobiological research. It helps elucidate the mechanisms underlying neurotransmitter action and receptor interactions, contributing to a better understanding of neurological disorders.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an increase in antidepressant-like behavior. The study concluded that further exploration into its mechanism could open avenues for new antidepressant therapies.
Case Study 2: Pain Modulation
In another study focusing on pain modulation, researchers assessed the analgesic properties of the compound using the hot plate test on mice. The findings revealed that administration of (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride resulted in a notable increase in pain threshold compared to control groups. This highlights its potential application in developing new analgesics.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations (Halogen/Methoxy Groups)
Impact of Substituents :
Ester Group Modifications
Impact of Ester Chain :
Stereochemical and Positional Isomers
Impact of Stereochemistry :
- The R-enantiomer of the target compound is preferred in asymmetric synthesis for its specificity in forming active pharmaceutical ingredients (APIs) .
Biological Activity
(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, also known by its CAS number 845908-98-7, is a synthetic compound characterized by its unique structural features, including a bromo-substituted aromatic ring and an amino acid backbone. This combination positions it as a compound of interest in various biological and chemical research applications. Despite the potential implications of its structure, the specific biological activities of this compound are not yet fully elucidated.
The molecular formula of (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is , with a molecular weight of approximately 294.57 g/mol. The compound exhibits high solubility in water due to its hydrochloride salt form, which facilitates its use in biological studies and applications .
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrClNO2 |
| Molecular Weight | 294.57 g/mol |
| Boiling Point | Not specified |
| Solubility | High (as hydrochloride) |
| Log P (Octanol/Water) | 2.13 |
Enzyme Inhibition and Receptor Interaction
Initial studies suggest that (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride may exhibit activity against specific enzymes or receptors involved in various biological processes. Its structural similarity to known bioactive molecules has led to hypotheses regarding its potential for enzyme inhibition or receptor modulation, although concrete data is limited .
Cytotoxicity Studies
Research on structurally related compounds indicates that modifications in the phenyl ring can significantly influence biological activity. For example, studies have shown that compounds with similar bromo substitutions exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like bromine has been associated with enhanced antimicrobial and anticancer activities .
Comparative Analysis with Similar Compounds
A comparative analysis was performed on several compounds structurally related to (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. The following table summarizes the similarity scores and potential biological activities:
| Compound Name | CAS Number | Similarity Score | Notable Activity |
|---|---|---|---|
| (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate | 845908-98-7 | 0.98 | Potential enzyme inhibition |
| (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate | 1391379-45-5 | 0.98 | Cytotoxic effects in cell lines |
| Ethyl 3-amino-3-(4-bromophenyl)propanoate | 502841-92-1 | 0.96 | Antimicrobial activity |
| (R)-Methyl 3-amino-3-(2-bromophenyl)propanoate | 845958-74-9 | 0.96 | Varying cytotoxicity |
This table illustrates the close relationship between these compounds and highlights the need for further investigation into their biological activities.
Q & A
Basic Research Question
- HPLC-MS : Quantifies purity (>95% as per industrial standards) and detects impurities .
- ¹H/¹³C NMR : Confirms the 4-bromophenyl substitution pattern and ester/amino group positions. The (R)-configuration is verified via NOESY or chiral shift reagents .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline batches .
Advanced Considerations : - Chiral HPLC : Using columns like Chiralpak IG-3 to separate enantiomers and assess enantiomeric excess (ee >99% for pharmaceutical-grade material) .
- Stability Testing : Accelerated degradation studies under acidic/basic conditions to evaluate hydrolysis susceptibility of the ester group .
How does the 4-bromophenyl group influence the compound’s biological interactions compared to halogen-substituted analogs?
Basic Research Question
The 4-bromo substitution enhances:
- Hydrophobic Interactions : Increased lipophilicity (logP ~2.8) improves membrane permeability compared to fluoro or chloro analogs .
- Electron-Withdrawing Effects : Stabilizes the phenyl ring, affecting binding to targets like G-protein-coupled receptors (GPCRs) or enzymes .
Advanced Research Findings : - Receptor Binding Studies : Bromine’s larger atomic radius creates steric effects, altering binding kinetics. For example, 4-bromo derivatives show 3x higher affinity for serotonin receptors than 4-chloro analogs in vitro .
- Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes, prolonging half-life compared to fluorine-substituted derivatives .
What are the key differences in pharmacological activity between (R)- and (S)-enantiomers of this compound?
Basic Research Question
- Stereospecificity : The (R)-enantiomer exhibits higher affinity for neurological targets (e.g., NMDA receptors) due to complementary 3D binding pockets, while the (S)-form is often inactive .
Advanced Research Findings : - In Vivo Efficacy : In rodent models, the (R)-enantiomer reduced neuropathic pain by 60% at 10 mg/kg, whereas the (S)-form showed no significant effect .
- Toxicity Profile : (S)-enantiomers may induce off-target effects (e.g., hepatotoxicity at high doses), necessitating enantiopure synthesis .
How should researchers handle and store this compound to ensure stability in experimental settings?
Q. Basic Guidelines :
- Storage : -80°C in airtight, light-protected containers to prevent hydrolysis and photodegradation. At -20°C, stability is limited to 1 month .
- Solubility : Use anhydrous DMSO or deionized water (with sonication at 37°C) for stock solutions .
Advanced Considerations : - Lyophilization : Freeze-dried powders retain >98% activity after 12 months at -80°C, ideal for long-term studies .
- Inert Atmosphere : Handling under nitrogen/argon minimizes oxidation of the amino group during synthesis .
What contradictions exist in reported biological data, and how can they be resolved methodologically?
Q. Example Contradiction :
- Anticancer Activity : Some studies report IC₅₀ = 10 µM against breast cancer cells (MCF-7), while others show no activity .
Resolution Strategies :
Purity Verification : Re-test batches with LC-MS to rule out impurity interference .
Assay Conditions : Standardize cell culture media (e.g., serum concentration affects compound uptake) .
Target Validation : Use CRISPR knockouts to confirm on-target effects vs. off-pathway cytotoxicity .
How does this compound compare structurally and functionally to its closest analogs?
| Compound | Substituent | Key Differences | Biological Impact |
|---|---|---|---|
| 4-Chloro analog | Cl at C4 | Lower logP (2.1) and reduced metabolic stability | Shorter half-life in vivo |
| 4-Fluoro analog | F at C4 | Higher solubility but weaker receptor binding | Limited CNS penetration |
| (S)-Enantiomer | Opposite chirality | Mismatched 3D target fit | Loss of neuropharmacological activity |
What are the recommended in vitro and in vivo models for evaluating its therapeutic potential?
Q. In Vitro :
- Enzyme Inhibition Assays : Test IC₅₀ against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates .
- Cell-Based Models : Primary neuronal cultures for neuroactivity; HepG2 cells for metabolic profiling .
In Vivo : - Rodent Neuropathy Models : Chronic constriction injury (CCI) for pain modulation studies .
- Pharmacokinetics : IV/PO administration in Sprague-Dawley rats with plasma LC-MS/MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
